molecular formula C22H18F2N2O6S2 B284799 N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide

N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide

Cat. No.: B284799
M. Wt: 508.5 g/mol
InChI Key: JMXXPWCWEUSZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide, also known as AFN-1252, is a novel antibiotic drug that has shown promising results in scientific research. It belongs to the class of drugs known as FabI inhibitors, which target the bacterial fatty acid biosynthesis pathway.

Mechanism of Action

N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide targets the bacterial fatty acid biosynthesis pathway by inhibiting the enzyme FabI, which is essential for bacterial survival. This inhibition leads to the depletion of fatty acids and ultimately results in bacterial cell death. The mechanism of action of this compound is unique compared to other antibiotics, which makes it a promising candidate for the treatment of antibiotic-resistant infections.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity to human cells, which makes it a promising candidate for further development as an antibiotic drug. It has also been found to have a low potential for resistance development, which is a major concern with other antibiotics. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One major advantage of N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide is its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Another advantage is its unique mechanism of action, which makes it less likely to develop resistance. However, one limitation of this compound is its high cost of production, which may limit its availability for further research.

Future Directions

There are several future directions for N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide research. One possible direction is the development of combination therapies with other antibiotics to enhance its efficacy. Another direction is the optimization of its pharmacokinetic properties to improve its clinical utility. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other bacterial infections, such as tuberculosis and pneumonia.
In conclusion, this compound is a promising antibiotic drug that has shown potent activity against a wide range of bacteria. Its unique mechanism of action and low potential for resistance development make it a promising candidate for further development. However, more research is needed to optimize its pharmacokinetic properties and investigate its potential use in combination therapies and the treatment of other bacterial infections.

Synthesis Methods

N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide can be synthesized through a multi-step process involving the reaction of various reagents and solvents. The synthesis method involves the use of starting materials such as 4-fluorobenzenesulfonyl chloride, 4-fluoroaniline, and acetic anhydride. The reaction mixture is then purified through column chromatography to obtain the final product, this compound.

Scientific Research Applications

N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide has been extensively studied for its antibacterial properties and has shown potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been found to be effective against Gram-negative bacteria, such as Pseudomonas aeruginosa. This compound has been studied in vitro and in vivo and has shown promising results in animal models of infection.

Properties

Molecular Formula

C22H18F2N2O6S2

Molecular Weight

508.5 g/mol

IUPAC Name

N-[4-[acetyl-(4-fluorophenyl)sulfonylamino]phenyl]-N-(4-fluorophenyl)sulfonylacetamide

InChI

InChI=1S/C22H18F2N2O6S2/c1-15(27)25(33(29,30)21-11-3-17(23)4-12-21)19-7-9-20(10-8-19)26(16(2)28)34(31,32)22-13-5-18(24)6-14-22/h3-14H,1-2H3

InChI Key

JMXXPWCWEUSZAY-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.